Structural Divergence from GSK3β and Axin Disruptors
Wnt/beta-catenin agonist 3 (WAY-328173) possesses a 5-(4-chlorophenyl)-isoxazole-3-carboxamide core linked via an amide bond to an N-(3-imidazol-1-ylpropyl) side chain, yielding a molecular formula of C₁₆H₁₅ClN₄O₂ (free base) and a molecular weight of 330.77 g/mol . This scaffold is structurally orthogonal to the aminopyrimidine core of CHIR-99021 (C₂₂H₁₈Cl₂N₈, 465.3 g/mol), the furan-isoxazole framework of SKL2001 (C₁₄H₁₄N₄O₃, 286.3 g/mol), and the pyrimidine-based structure of BML-284 (C₁₉H₁₈N₄O₃, 350.4 g/mol) . No peer-reviewed publication has established the direct molecular target(s) of Wnt/beta-catenin agonist 3, distinguishing it from well-characterized comparators whose mechanisms are definitively mapped (GSK3β catalytic inhibition for CHIR-99021, Axin/β-catenin interaction disruption for SKL2001, and undefined non-GSK3β-dependent activation for BML-284).
| Evidence Dimension | Chemical structure and molecular target definition |
|---|---|
| Target Compound Data | C₁₆H₁₅ClN₄O₂ (free base, 330.77 g/mol); 5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide; molecular target not publicly disclosed |
| Comparator Or Baseline | CHIR-99021: aminopyrimidine GSK3β inhibitor (IC₅₀ = 10 nM GSK3α, 6.7 nM GSK3β); SKL2001: furan-isoxazole Axin/β-catenin disruptor; BML-284: pyrimidine-based activator (GSK3β IC₅₀ > 60 μM) |
| Quantified Difference | Distinct chemical scaffold with no shared core structure; orthogonal mechanism of action inferred |
| Conditions | Structural comparison based on IUPAC nomenclature and published molecular characterization |
Why This Matters
Chemical orthogonality ensures that observed biological effects are not attributable to shared off-target liabilities or common structural motifs, a critical consideration for tool compound selection in pathway validation studies.
